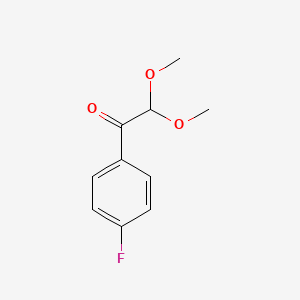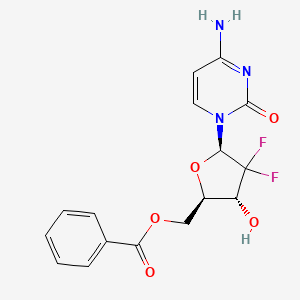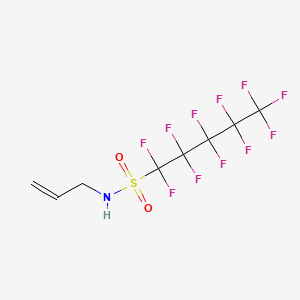
4'-Fluoro-2,2-dimethoxyacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Fluoro-2,2-dimethoxyacetophenone is an organic compound with the molecular formula C10H11FO3 It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom at the para position and two methoxy groups at the ortho positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2,2-dimethoxyacetophenone typically involves the reaction of 4-fluoroacetophenone with methanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 4’-Fluoro-2,2-dimethoxyacetophenone can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Fluoro-2,2-dimethoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Formation of 4’-fluoro-2,2-dimethoxybenzoic acid.
Reduction: Formation of 4’-fluoro-2,2-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted acetophenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4’-Fluoro-2,2-dimethoxyacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4’-Fluoro-2,2-dimethoxyacetophenone involves its interaction with various molecular targets and pathways. The presence of the fluorine atom enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of specific enzymes or receptors, thereby modulating biological processes. The methoxy groups also contribute to its lipophilicity, facilitating its penetration into cells and tissues.
Comparación Con Compuestos Similares
2,4-Dimethoxyacetophenone: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
4-Fluoroacetophenone: Lacks the methoxy groups, leading to reduced lipophilicity and different interaction profiles with biological targets.
2-Fluoro-4-methoxyacetophenone: Contains only one methoxy group, affecting its overall chemical and physical properties.
Uniqueness: 4’-Fluoro-2,2-dimethoxyacetophenone is unique due to the combination of the fluorine atom and two methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
21983-80-2 |
|---|---|
Fórmula molecular |
C10H11FO3 |
Peso molecular |
198.19 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-2,2-dimethoxyethanone |
InChI |
InChI=1S/C10H11FO3/c1-13-10(14-2)9(12)7-3-5-8(11)6-4-7/h3-6,10H,1-2H3 |
Clave InChI |
WOWWVWLWNMOMHX-UHFFFAOYSA-N |
SMILES canónico |
COC(C(=O)C1=CC=C(C=C1)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoicacid](/img/structure/B13426716.png)
![Ammonium 7-[2,6-dimethyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13426721.png)




![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(3-methoxyphenoxy)ethyl]benzene](/img/structure/B13426738.png)







